REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3]OS(C1C=CC(C)=CC=1)(=O)=O.[Br:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[OH:23].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[OH-].[Na+]>[Br:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[O:23][CH2:3][CH2:2][Cl:1] |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.73 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
tert-butyldimethyl ether
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated brine solution (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
to being dried over anhydrous MgSO4 (s)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:heptane 1:99 to 10:90
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)F)OCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |